molecular formula C19H19NO6 B554424 Z-Asp(OBzl)-OH CAS No. 3479-47-8

Z-Asp(OBzl)-OH

Cat. No.: B554424
CAS No.: 3479-47-8
M. Wt: 357.4 g/mol
InChI Key: VUKCNAATVIWRTF-INIZCTEOSA-N
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Description

Z-Asp(OBzl)-OH, also known as N-Benzyloxycarbonyl-L-aspartic acid 1-benzyl ester, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis and serves as a protecting group for the amino acid aspartic acid. The presence of the benzyloxycarbonyl (Z) group and the benzyl ester (OBzl) group makes it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

Z-Asp(OBzl)-OH is an aspartic acid derivative . Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of other amino acids and some key metabolic processes. The primary targets of this compound are likely to be the same biological systems that interact with aspartic acid and its derivatives.

Mode of Action

This compound, as an aspartic acid derivative, may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are likely due to its interaction with various biochemical pathways in the body.

Biochemical Pathways

As an aspartic acid derivative, it may be involved in the urea cycle, protein synthesis, and other metabolic processes that require aspartic acid .

Pharmacokinetics

As an amino acid derivative, it is likely to be well-absorbed and distributed throughout the body, metabolized by standard amino acid metabolic pathways, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential involvement in various biochemical pathways. It may influence hormone secretion, energy supply during exercise, mental performance under stress, and muscle damage prevention .

Biochemical Analysis

Biochemical Properties

Z-Asp(OBzl)-OH plays a significant role in biochemical reactions. It influences the secretion of anabolic hormones and supplies fuel during exercise

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It may bind with certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

Over time, the effects of this compound may change in laboratory settings. Factors such as the product’s stability, degradation, and long-term effects on cellular function need to be considered in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies may observe threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways . It may interact with enzymes or cofactors and could affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles may play a role .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asp(OBzl)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is achieved by reacting aspartic acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The carboxyl group is then protected by esterification with benzyl alcohol, using a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Z-Asp(OBzl)-OH undergoes various chemical reactions, including:

    Hydrolysis: The ester and carbamate protecting groups can be removed through hydrolysis, yielding aspartic acid.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester and carbamate groups. Common reagents include hydrochloric acid or sodium hydroxide.

    Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid are used to remove the benzyloxycarbonyl group.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions include aspartic acid, benzyl alcohol, and carbon dioxide, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Z-Asp(OBzl)-OH has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and peptide-based drugs.

    Industry: this compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Z-Glu(OBzl)-OH: N-Benzyloxycarbonyl-L-glutamic acid 1-benzyl ester, another amino acid derivative used in peptide synthesis.

    Z-Lys(OBzl)-OH: N-Benzyloxycarbonyl-L-lysine 1-benzyl ester, used for protecting the amino group of lysine.

    Z-Ser(OBzl)-OH: N-Benzyloxycarbonyl-L-serine 1-benzyl ester, used for protecting the hydroxyl group of serine.

Uniqueness

Z-Asp(OBzl)-OH is unique due to its specific protecting groups that allow for selective deprotection and functionalization. The presence of both the benzyloxycarbonyl and benzyl ester groups provides versatility in peptide synthesis, making it a valuable compound in organic chemistry.

Properties

IUPAC Name

(2S)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKCNAATVIWRTF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188333
Record name 4-Benzyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3479-47-8
Record name 4-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3479-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003479478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzyl hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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